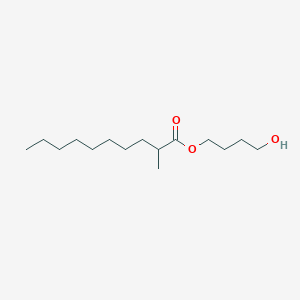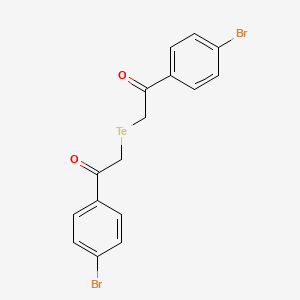![molecular formula C15H28 B14346755 4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane CAS No. 92406-78-5](/img/structure/B14346755.png)
4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,6,6,7,7-Octamethylspiro[24]heptane is a highly branched hydrocarbon compound It is characterized by its unique spiro structure, where two rings are connected through a single shared carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the spiro compound. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or in the presence of a catalyst.
Major Products
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug design and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane involves its interaction with various molecular targets and pathways. The spiro structure provides a rigid framework that can interact with enzymes and receptors, potentially modulating their activity. The compound’s hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.4]heptane: A simpler spiro compound with fewer methyl groups.
4,4,5,5-Tetramethylspiro[2.4]heptane: A less substituted analog.
4,4,5,5,6,6-Hexamethylspiro[2.4]heptane: An intermediate compound with fewer methyl groups.
Uniqueness
4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane is unique due to its high degree of methyl substitution, which imparts greater steric hindrance and stability. This makes it an ideal candidate for studying the effects of steric factors on chemical reactivity and molecular interactions.
Eigenschaften
CAS-Nummer |
92406-78-5 |
|---|---|
Molekularformel |
C15H28 |
Molekulargewicht |
208.38 g/mol |
IUPAC-Name |
4,4,5,5,6,6,7,7-octamethylspiro[2.4]heptane |
InChI |
InChI=1S/C15H28/c1-11(2)12(3,4)14(7,8)15(9-10-15)13(11,5)6/h9-10H2,1-8H3 |
InChI-Schlüssel |
WECPIZFNVJUEGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C(C2(C1(C)C)CC2)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline](/img/structure/B14346694.png)
![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)




![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)

![2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14346764.png)
![N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide](/img/structure/B14346771.png)


